5-cyclopropyl-1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid
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Overview
Description
5-cyclopropyl-1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a cyclopropyl group, a fluorophenyl group, and a carboxylic acid functional group, making it a molecule of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclopropyl-1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid typically involves a multi-step process. One common method includes the following steps:
Formation of the Triazole Ring: The triazole ring can be formed through a reaction between an azide and an alkyne.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using reagents like diazomethane or cyclopropylcarbene.
Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached through a Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a boronic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-cyclopropyl-1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
5-cyclopropyl-1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 5-cyclopropyl-1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by:
Inhibiting Enzymes: Binding to the active site of enzymes and preventing substrate binding.
Modulating Receptors: Interacting with cell surface receptors and altering signal transduction pathways.
Disrupting Cellular Processes: Interfering with DNA replication or protein synthesis in microbial cells.
Comparison with Similar Compounds
Similar Compounds
1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid: Lacks the cyclopropyl group but shares the triazole and fluorophenyl moieties.
5-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid: Lacks the fluorophenyl group but contains the cyclopropyl and triazole moieties.
5-cyclopropyl-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid: Similar structure but with a different position of the fluorine atom on the phenyl ring.
Uniqueness
The uniqueness of 5-cyclopropyl-1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid lies in its combination of the cyclopropyl, fluorophenyl, and triazole moieties, which confer distinct chemical and biological properties. This combination allows for specific interactions with biological targets and unique reactivity in chemical synthesis.
Properties
IUPAC Name |
5-cyclopropyl-1-[(3-fluorophenyl)methyl]triazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3O2/c14-10-3-1-2-8(6-10)7-17-12(9-4-5-9)11(13(18)19)15-16-17/h1-3,6,9H,4-5,7H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWBXWJNSAMETNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(N=NN2CC3=CC(=CC=C3)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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